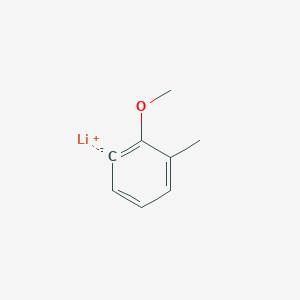
lithium;1-methoxy-2-methylbenzene-6-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;1-methoxy-2-methylbenzene-6-ide is an organolithium compound with the molecular formula C₈H₉LiO. This compound is a derivative of benzene, where a lithium atom is bonded to a methoxy group and a methyl group on the benzene ring. It is known for its reactivity and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lithium;1-methoxy-2-methylbenzene-6-ide typically involves the reaction of 1-methoxy-2-methylbenzene with an organolithium reagent. One common method is the reaction of 1-methoxy-2-methylbenzene with n-butyllithium in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows: [ \text{C}8\text{H}{10}\text{O} + \text{n-BuLi} \rightarrow \text{C}_8\text{H}_9\text{LiO} + \text{n-BuH} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar organolithium reagents. The process is typically carried out in a controlled environment to ensure the purity and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Lithium;1-methoxy-2-methylbenzene-6-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of new organometallic compounds.
Wissenschaftliche Forschungsanwendungen
Lithium;1-methoxy-2-methylbenzene-6-ide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of lithium;1-methoxy-2-methylbenzene-6-ide involves the nucleophilic attack of the lithium atom on electrophilic centers. The compound can form various intermediates, such as carbanions, which can further react with other molecules. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Vergleich Mit ähnlichen Verbindungen
Lithium;1-methoxybenzene-6-ide: Similar structure but without the methyl group.
Lithium;2-methoxy-1-methylbenzene-6-ide: Similar structure with different positioning of the methoxy and methyl groups.
Uniqueness: Lithium;1-methoxy-2-methylbenzene-6-ide is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in various chemical syntheses and industrial applications.
Eigenschaften
CAS-Nummer |
274695-95-3 |
|---|---|
Molekularformel |
C8H9LiO |
Molekulargewicht |
128.1 g/mol |
IUPAC-Name |
lithium;1-methoxy-2-methylbenzene-6-ide |
InChI |
InChI=1S/C8H9O.Li/c1-7-5-3-4-6-8(7)9-2;/h3-5H,1-2H3;/q-1;+1 |
InChI-Schlüssel |
QCPHYYHXCRSKGL-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC1=CC=C[C-]=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzonitrile, 2-[5-[(2-butyl-1H-benzimidazol-1-yl)methyl]-2-thienyl]-](/img/structure/B12574241.png)
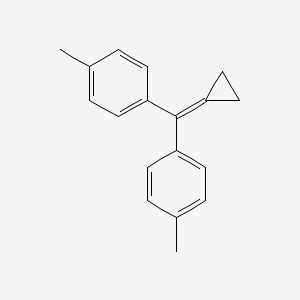
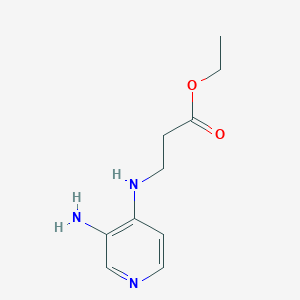
![6-Undecanone, 5-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B12574250.png)
![2-Pyrrolidinone, 5-[(1-ethoxyethoxy)methyl]-, (5S)-](/img/structure/B12574253.png)
![2,4,6-Tris[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine](/img/structure/B12574263.png)
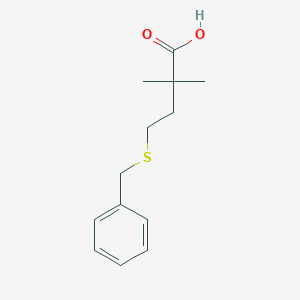
![5-Hexen-3-ol, 1-[(4-methoxyphenyl)methoxy]-4-methyl-, (3R,4S)-](/img/structure/B12574267.png)
![Phenol, 4-chloro-2-[phenyl[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl]-](/img/structure/B12574279.png)
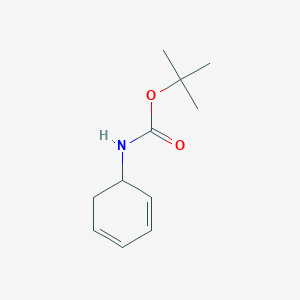
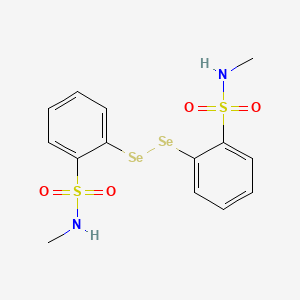
![N-[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]prop-2-enamide](/img/structure/B12574291.png)
![4-[5-(Penta-1,3-diyn-1-YL)thiophen-2-YL]but-3-yne-1,2-diol](/img/structure/B12574299.png)
![1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one](/img/structure/B12574311.png)
